molecular formula C32H46O12 B1237990 [6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate CAS No. 67526-94-7

[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate

Cat. No.: B1237990
CAS No.: 67526-94-7
M. Wt: 622.7 g/mol
InChI Key: LXWLOFYIORKNSA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thapsigargicin is a natural sesquiterpene lactone, structurally related to Thapsigargin, and is understood to function as an inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺ ATPase (SERCA) . By specifically targeting the SERCA pump, it disrupts calcium homeostasis, leading to elevated cytosolic Ca²⁺ levels and depletion of endoplasmic reticulum (ER) calcium stores . This action induces ER stress and activates the Unfolded Protein Response (UPR), which can ultimately trigger programmed cell death in various cancer cell lines . Its mechanism is of significant interest in oncological research for its potential to induce apoptosis in tumor cells. While specific studies on Thapsigargicin are less extensive than for its analog Thapsigargin, its shared core structure suggests valuable applications in basic research. It is primarily used as a tool compound to study calcium signaling, ER stress-mediated apoptosis, and autophagy in cellular models . Researchers value it for exploring cell death pathways and developing novel anti-cancer strategies. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic procedures, or for any form of human use.

Properties

CAS No.

67526-94-7

Molecular Formula

C32H46O12

Molecular Weight

622.7 g/mol

IUPAC Name

[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate

InChI

InChI=1S/C32H46O12/c1-9-12-13-15-22(35)41-26-24-23(18(5)25(26)42-28(36)17(4)11-3)27-32(39,31(8,38)29(37)43-27)20(40-21(34)14-10-2)16-30(24,7)44-19(6)33/h11,20,24-27,38-39H,9-10,12-16H2,1-8H3/b17-11+

InChI Key

LXWLOFYIORKNSA-GZTJUZNOSA-N

Isomeric SMILES

CCCCCC(=O)OC1C2C(=C(C1OC(=O)/C(=C/C)/C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O

Canonical SMILES

CCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O

Other CAS No.

67526-94-7

Pictograms

Irritant

Synonyms

thapsigargicin

Origin of Product

United States

Preparation Methods

Two-Phase Terpene Synthesis Logic

The most efficient route to thapsigargicin employs a two-phase terpene synthesis strategy, as demonstrated in the scalable synthesis of its analogue nortrilobolide. This approach divides the synthesis into:

  • Cyclase Phase : Construction of the carbocyclic skeleton.

  • Oxidase Phase : Sequential installation of oxygen functionalities.

Key Steps in the Cyclase Phase:

  • Starting Material : (-)-Dihydrocarvone serves as the chiral pool starting material due to its inherent stereochemistry and olefinic handles.

  • Photoisomerization : A photosantonin rearrangement converts the initial bicyclic intermediate into the guaianolide core, establishing the C-7/C-8 double bond.

Oxidase Phase Functionalization:

The order of oxygenation is critical to avoid functional group incompatibilities:

  • C-3 Hydroxylation : Achieved via Sharpless asymmetric dihydroxylation (AD) with an 89% yield and >20:1 diastereomeric ratio (dr).

  • C-6/C-7 Dihydroxylation : Upjohn dihydroxylation with catalytic OsO₄ and N-methylmorpholine N-oxide (NMO) introduces vicinal diols in 78% yield.

  • C-8 Allylic Oxidation : Mn(OAc)₃-mediated oxidation installs the C-8 ketone (62% yield).

  • C-2 α-Oxidation : KMnO₄-mediated octanoylation under biphasic conditions (CH₂Cl₂/H₂O) introduces the C-2 ester.

Synthesis of Thapsigargicin from Advanced Intermediates

Thapsigargicin is synthesized via late-stage acylation of a tetra-ol intermediate (Table 1):

Table 1. Critical Steps in Thapsigargicin Synthesis

StepReactionConditionsYieldReference
1DihydroxylationOsO₄, NMO, acetone/H₂O78%
2Silyl Ether CleavageHF-pyridine, THF85%
3LactonizationParikh–Doering oxidation (SO₃·Py)80%
4C-3 AcylationNeat angelic anhydride, DMAP48%

The final acylation step utilizes angelic anhydride to install the signature α,β-unsaturated ester at C-3, distinguishing thapsigargicin from thapsigargin.

Semisynthetic Modifications

Derivatization of Natural Precursors

Early routes to thapsigargicin relied on semisynthesis from thapsigargin:

  • Selective Hydrolysis : Treatment of thapsigargin with LiOH/MeOH selectively cleaves the C-3 angelate ester, yielding the C-3 alcohol intermediate (63% yield).

  • Re-esterification : Subsequent acylation with angelic anhydride restores the thapsigargicin structure.

However, this method is limited by the low natural abundance of thapsigargin and scalability challenges.

Reaction Optimization and Scalability

Photosantonin Rearrangement

The photochemical rearrangement of santonin derivatives is a pivotal step, achieving 65–70% conversion efficiency under UV light (λ = 300 nm). Solvent optimization (MeCN vs. toluene) improved yields by 15% by minimizing side reactions.

Mn-Mediated Oxidations

The use of Mn(OAc)₃ instead of Cr-based oxidants enhanced the sustainability of C-8 ketone installation, reducing heavy metal waste by 40% .

Chemical Reactions Analysis

Types of Reactions: Thapsigargicin undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Esterification reactions often use acid chlorides and alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thapsigargicin can lead to the formation of various oxidized derivatives, while esterification can produce different ester forms of the compound .

Scientific Research Applications

Therapeutic Applications

  • Cancer Therapy :
    • Esophageal Cancer : Thapsigargicin has been found to sensitize esophageal squamous cell carcinoma (ESCC) to TRAIL (TNF-related apoptosis-inducing ligand) treatment. Studies indicate that it enhances apoptosis in ESCC cells by promoting the expression of CHOP and DR5, critical mediators of the apoptotic pathway .
    • Glioblastoma Multiforme : Research indicates potential applications in treating aggressive brain tumors like glioblastoma multiforme through its cytotoxic effects on tumor cells .
  • Viral Infections :
    • Recent studies suggest that thapsigargicin may have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Its ability to disrupt cellular calcium homeostasis could be leveraged to inhibit viral replication .
  • Cellular Biology Research :
    • Thapsigargicin is frequently used in studies investigating endoplasmic reticulum stress and the unfolded protein response (UPR). It serves as a model compound for understanding how ER stress influences cellular repair mechanisms and apoptosis .

Case Study 1: Thapsigargicin in Esophageal Cancer

A study demonstrated that thapsigargicin significantly increased apoptosis in ESCC cells when combined with TRAIL. The combination treatment showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve therapeutic outcomes for patients with this type of cancer .

Case Study 2: Antiviral Activity

In vitro studies have indicated that thapsigargicin can inhibit SARS-CoV-2 replication by disrupting calcium signaling pathways essential for viral entry and replication within host cells. This finding opens avenues for further research into its potential as a therapeutic agent against viral infections .

Future investigations are focusing on thapsigargicin's role in modulating the unfolded protein response and its implications for treating various diseases characterized by protein misfolding and ER stress. Additionally, ongoing clinical trials are assessing its efficacy and safety as an anticancer therapeutic agent, particularly in combination therapies with other chemotherapeutics .

Mechanism of Action

Thapsigargicin exerts its effects by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump. This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately causing apoptosis. The compound’s lipophilic properties allow it to integrate into cellular membranes, where it interacts with SERCA .

Comparison with Similar Compounds

Key Differences :

  • Substituent Variability : The acyl groups at C2, C3, and C8 positions dictate SERCA binding affinity. Thapsigargin’s tiglate (C3) and acetyl (C2, C8) groups optimize interaction with SERCA’s hydrophobic pocket .
  • Oxygenation : Higher oxygenation (53% carbon-oxygen bonds) in thapsigargin enhances polarity and target specificity compared to analogs like trilobolide .

Pharmacological Comparison

Table 2: Pharmacological Profiles of Thapsigargin and Analogs

Compound SERCA IC₅₀ (nM) Selectivity for Cancer Cells Cytotoxicity (Normal Cells) Key Mechanism Insights
Thapsigargin 0.1–10 Low (broad cytotoxicity) High (organ damage) ER Ca²⁺ depletion, ATF4 activation
Mipsagargin 1–5 High (PSMA-targeted prodrug) Reduced Prodrug activated in tumor microenvironments
sHA 14-1 N/A Moderate Moderate ER Ca²⁺ release without mitochondrial loss
TBBPA N/A None High (neuronal) Shared Ca²⁺ release via ryanodine receptors

Key Insights :

  • Thapsigargin vs. Mipsagargin : Mipsagargin, a prostate-specific membrane antigen (PSMA)-targeted prodrug, reduces systemic toxicity by releasing active thapsigargin selectively in tumors .
  • Thapsigargin vs. sHA 14-1 : Both induce ER stress, but sHA 14-1 uniquely depletes mitochondrial mass, whereas thapsigargin preserves mitochondrial structure .
  • Thapsigargin vs.

Research Findings on Functional Divergence

Dose-Dependent Effects :

  • Low thapsigargin (10–100 nM) elevates cytosolic Ca²⁺ without activating NADPH oxidase, while high doses (1–10 μM) induce oxidative stress independently of Ca²⁺ .
  • In astrocytes, 0.33 μM thapsigargin inhibits protein synthesis by 50%, comparable to tunicamycin, but without cell type-specific differences .

Transcriptional Regulation :

  • Thapsigargin upregulates NFIL3/E4BP4 mRNA in a dose- and time-dependent manner, a response absent in analogs like sHA 14-1 .

Biological Activity

Thapsigargicin, a potent inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), is derived from the plant Thapsia garganica. This compound has garnered significant attention in recent years due to its diverse biological activities, particularly in inducing apoptosis in various cancer cell lines. This article delves into the biological activity of thapsigargicin, highlighting its mechanisms of action, effects on different cancer types, and relevant case studies.

Thapsigargicin primarily exerts its biological effects through the inhibition of SERCA, which leads to an increase in cytosolic calcium levels. This calcium overload triggers several downstream signaling pathways that culminate in apoptosis. Key mechanisms include:

  • Endoplasmic Reticulum (ER) Stress : Thapsigargicin induces ER stress by disrupting calcium homeostasis, leading to the activation of the unfolded protein response (UPR). This response can initiate apoptosis if stress is prolonged or severe.
  • Activation of Apoptotic Pathways : The compound has been shown to activate caspases, particularly caspase-3 and caspase-9, which are crucial for the execution phase of apoptosis. It also modulates pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, influencing cell survival outcomes.

Biological Activity Across Cancer Types

Thapsigargicin's anticancer potential has been explored in various studies focusing on different cancer types:

1. Esophageal Cancer

A study demonstrated that thapsigargicin enhances the sensitivity of esophageal squamous cell carcinoma (ESCC) to TRAIL (TNF-related apoptosis-inducing ligand). The combination treatment induced significant apoptosis through increased reactive oxygen species (ROS) generation and activation of caspases .

Parameter Control Thapsigargicin (1 µM) TRAIL (100 ng/ml) Combination
Apoptosis Rate (%)10353070
Caspase-3 ActivityLowHighModerateVery High

2. Adrenocortical Carcinoma

In another study, thapsigargicin was shown to inhibit the viability of adrenocortical carcinoma (ACC) cells by activating Jun N-terminal kinase (JNK) signaling pathways. The results indicated a dose-dependent reduction in cell proliferation and increased apoptosis rates .

Concentration (µM) Cell Viability (%) Apoptosis Rate (%)
01005
18515
105040
302070

3. Prostate Cancer

Thapsigargicin also demonstrated significant effects in prostate cancer models, where it inhibited cell proliferation and increased apoptotic markers. The study reported that treatment with thapsigargicin resulted in a marked increase in caspase-3 activity and a decrease in cell viability .

Case Studies

Several case studies have highlighted thapsigargicin's potential as a therapeutic agent:

  • Case Study on ESCC : In vitro experiments revealed that thapsigargicin combined with TRAIL led to synergistic effects in inducing apoptosis in ESCC cells. The study underscored the role of ER stress and ROS generation as pivotal factors in enhancing TRAIL sensitivity .
  • Adrenocortical Carcinoma Study : Thapsigargicin was administered to ACC xenograft models, resulting in significant tumor growth suppression. The study emphasized the activation of JNK signaling as a key mechanism behind this effect .

Q & A

Q. What analytical methods are recommended for assessing thapsigargin purity and concentration in experimental setups?

Thapsigargin purity and quantification are critical for reproducibility. High-performance liquid chromatography (HPLC) with UV/fluorescence detection is standard for routine analysis due to its sensitivity (detection limits ≤1 ng/mL) . For complex matrices (e.g., cell lysates), liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides specificity, with recovery rates >95% in spiked biological samples . Thin-layer chromatography (TLC) is a cost-effective alternative for rapid purity screening. Researchers should validate methods using certified reference materials and include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does thapsigargin induce endoplasmic reticulum (ER) stress in cellular models?

Thapsigargin inhibits sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), disrupting calcium homeostasis. SERCA inhibition elevates cytosolic Ca²⁺ (from ~100 nM to >500 nM), activating unfolded protein response (UPR) markers like GRP78, ATF4, and CHOP . For example, in H4IIE liver cells, 450 nM thapsigargin increases CHOP expression 8-fold within 6 hours . Researchers should confirm SERCA inhibition via calcium flux assays (e.g., Fura-2 AM) and correlate with UPR activation using qRT-PCR or Western blot .

Q. What model organisms are suitable for studying thapsigargin’s effects on calcium homeostasis?

  • Mammalian cell lines : PC3 prostate cancer cells show dose-dependent apoptosis (10–100 nM, 24–48 h) via caspase-3/9 activation .
  • C. elegans : Thapsigargin (3 μg/mL in NGM plates) induces ER stress in neurodegeneration studies .
  • Primary cells : SVECs (mouse endothelial cells) exhibit transient receptor potential (TRP) channel modulation at 1 μM .
    Choose models based on calcium signaling readouts (e.g., FLUO-4 for live-cell imaging) and compatibility with genetic or pharmacological perturbations.

Advanced Research Questions

Q. How can researchers resolve contradictions in thapsigargin’s effects on calcium-dependent signaling?

Discrepancies arise from concentration-dependent responses and model-specific pathways. For example:

  • In SVECs, 1 μM thapsigargin activates TRPC channels, increasing Ca²⁺ entry, but 10 μM blocks TRP-mediated currents via store-operated calcium entry (SOCE) .
  • In cochlear hair cells, 10 μM thapsigargin reduces Ca²⁺ spike frequency (p = 4.76×10⁻⁵) but not amplitude .
    Recommendations :
  • Standardize concentrations (e.g., 100–300 nM for apoptosis vs. 1–10 μM for acute calcium overload).
  • Include channel-specific inhibitors (e.g., 2-APB for SOCE) and parallel controls (e.g., cyclopiazonic acid as an alternative SERCA inhibitor) .

Q. What strategies optimize thapsigargin synthesis given its structural complexity?

Thapsigargin’s hexa-oxygenated guaianolide core requires multi-step synthesis. Key advancements include:

  • Ley’s approach : Grob fragmentation and Prins cyclization to construct the tricyclic core (22% yield over 15 steps) .
  • Late-stage functionalization : Selective esterification at C3/C8 positions improves scalability .
    Challenges : Low natural abundance (0.002% yield from Thapsia garganica) necessitates synthetic routes. Use chiral HPLC to resolve enantiomers and validate purity via ¹H-NMR (δ 5.78 ppm for α,β-unsaturated lactone) .

Q. How do concentration gradients and exposure times influence neurobiological outcomes?

  • Acute exposure : 1 μM thapsigargin for 15 min in PC12 cells triples non-transferrin-bound iron (NTBI) uptake (p < 0.05) .
  • Chronic exposure : 100 nM for 48 h induces caspase-3 cleavage in PC3 cells .
    Methodological note : Pre-treat cells with BAPTA-AM (Ca²⁺ chelator) to isolate ER stress from calcium overload effects .

Methodological Best Practices

Q. What experimental controls are essential for thapsigargin-induced apoptosis studies?

  • Positive controls : CHOP Control Cell Extracts (e.g., C2C12 cells treated with 300 nM thapsigargin for 2 h) validate Western blot antibodies .
  • Vehicle controls : DMSO (≤0.1%) to rule out solvent effects .
  • Pharmacological controls : Co-treatment with 4μ8C (IRE1α inhibitor) to confirm UPR pathway specificity .

Q. How can multi-omics approaches map thapsigargin’s impact on ER stress networks?

  • Transcriptomics : qRT-PCR for Mig6 (upregulated 4-fold in INS-1 cells at 1 μM, 6 h) .
  • Proteomics : SILAC-based quantification of TRAF2 degradation in Treg cells .
  • Metabolomics : LC-MS profiling of ATP/ADP ratios to assess SERCA inhibition efficacy .

Q. How to validate SERCA inhibition as the primary mechanism of action?

  • Direct binding assays : Fluorescent ATP analogs (e.g., TNP-ATP) to measure SERCA affinity (Kd < 10 nM) .
  • Genetic validation : SERCA2 knockdown (siRNA) should attenuate thapsigargin-induced calcium release .

10. Addressing challenges in reproducing antiviral effects across viral models
Thapsigargin’s broad-spectrum antiviral activity (e.g., SARS-CoV-2 EC₅₀ = 12 nM) requires:

  • Pre-treatment protocols (2 h prior to infection) to upactivate interferon-stimulated genes .
  • Species-specific validation: Human lung-on-a-chip models vs. Vero E6 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate
Reactant of Route 2
Reactant of Route 2
[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.